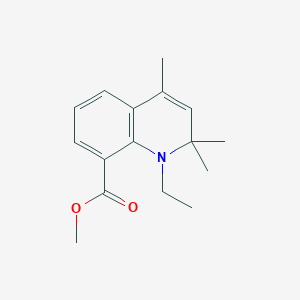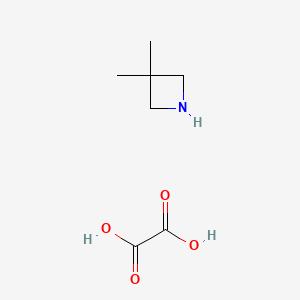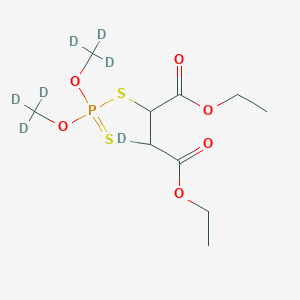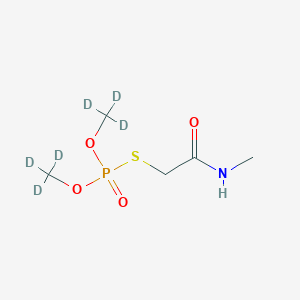
Tolfenpyrad-benzoic acid
Descripción general
Descripción
Tolfenpyrad is a broad-spectrum insecticide and a miticide . It has contact activity against target pests on eggs, larvae, nymphs, and adults . It also has anti-feeding activity on lepidopteran insects . It belongs to the pyrazole class of insecticides . It has activity against several economically important insect pests of vegetables, fruits, nuts, vines, and row crops .
Synthesis Analysis
The synthesis of Tolfenpyrad involves an aminolysis reaction using ethyl 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate and 4-(4-methyl phenoxyl)benzylamine, catalyzed by an acid . This method is advantageous as it shortens the reaction steps compared to previous methods .Molecular Structure Analysis
A molecular imprinted polymer using Tolfenpyrad as a template molecule was synthesized . The type of functional monomer and the ratio of functional monomer to template were predicted by density function theory . Magnetic molecularly imprinted polymers (MMIPs) were synthesized using 2-vinylpyridine as a functional monomer in the presence of ethylene magnetite nanoparticles at a monomer/tolfenpyrad ratio of 7:1 .Physical And Chemical Properties Analysis
Tolfenpyrad is a pyrazole class insecticide and a miticide . The residue is not fat-soluble . More detailed physical and chemical properties could not be found in the available resources.Aplicaciones Científicas De Investigación
Detection and Analysis in Poisoning Cases
Tolfenpyrad and its major metabolite, PTCA (4-[4-[(4-chloro-3-ethyl-1-methylpyrazol-5-yl)carbonylaminomethyl]phenoxy]benzoic acid), have been analyzed in plasma obtained from cadaver suspected of Tolfenpyrad poisoning, highlighting their importance in forensic toxicology. The analysis was conducted using liquid chromatography-mass spectrometry, revealing the presence and concentration of Tolfenpyrad and PTCA, as well as other metabolites, suggesting possible metabolic pathways in humans (Yamaguchi et al., 2012).
Environmental and Health Risk Assessments
Research on the residue behavior, transfer, and risk assessment of Tolfenpyrad during tea growing and brewing processes indicates that Tolfenpyrad and its metabolites from tea gardens to teacups may pose minimal health risks to consumers. This is based on studies showing the degradation patterns of Tolfenpyrad in tea leaves and its leaching rates during tea brewing, suggesting reasonable use in agricultural practices to ensure safety (Bai et al., 2021).
Photocatalytic Degradation Studies
The photocatalytic degradation of benzoic acid, a study relevant to environmental chemistry, shows how TiO2-mediated degradation in water can lead to the conversion of benzoic acid, producing hydroxylated by-products. This research contributes to our understanding of the environmental fate of benzoic acid and related compounds, including those from Tolfenpyrad degradation (Velegraki & Mantzavinos, 2008).
Agricultural Applications
Studies on the bioefficacy of Tolfenpyrad against pests, like thrips infesting pomegranate, underscore its usefulness in improving agricultural yields by effectively managing pest populations. The research shows significant reductions in pest survival rates and fruit damage when using Tolfenpyrad, highlighting its potential benefits in farming practices (Walunj et al., 2016).
Exploration of Molecular Devices
Research into the synthesis and characterization of magnetic molecularly imprinted polymers for the extraction and determination of Tolfenpyrad in vegetable samples like lettuce introduces an innovative approach to detect and quantify pesticide residues. This technology could advance the safety and quality control of agricultural products, ensuring minimal health risks associated with pesticide exposure (Chi et al., 2023).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[4-[[(4-chloro-5-ethyl-2-methylpyrazole-3-carbonyl)amino]methyl]phenoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c1-3-17-18(22)19(25(2)24-17)20(26)23-12-13-4-8-15(9-5-13)29-16-10-6-14(7-11-16)21(27)28/h4-11H,3,12H2,1-2H3,(H,23,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVSUNMIWLQBQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1Cl)C(=O)NCC2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tolfenpyrad-benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride](/img/structure/B1435915.png)


![2-[Difluoro(methoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1435921.png)
![Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1435922.png)

![N-[(4-amino-3-chlorophenyl)methyl]acetamide](/img/structure/B1435926.png)




